Lead chromate
Description
Significance in Environmental and Health Sciences Research
The significance of lead chromate (B82759) in environmental and health sciences is largely tied to its toxicity. ontosight.ai Both lead and hexavalent chromium, the constituents of lead chromate, are known for their adverse health effects. ipen.org Research in this area investigates the pathways of human exposure and the environmental fate of this compound.
Studies have identified this compound as a source of lead contamination in various environmental matrices, including soil, water, and atmospheric dust. ontosight.airesearchgate.net A notable area of research has been its use in yellow traffic paint, which, through degradation and erosion, can release this compound particles into the environment. researchgate.netresearchgate.net These particles can then be resuspended and transported, posing a risk to ecosystems and human populations. researchgate.net
A significant body of research has focused on the intentional adulteration of turmeric with this compound to enhance its yellow color. pureearth.orgstanford.edupureearth.org This practice has been identified as a major contributor to elevated blood lead levels in certain populations, particularly in South Asia. pureearth.orgpureearth.org Researchers have employed various analytical techniques, such as inductively coupled plasma mass spectrometry and X-ray fluorescence, to detect and quantify this compound in turmeric samples. pureearth.orgacs.org
From a health perspective, this compound is classified as a carcinogen in humans. nj.gov Chronic exposure to this compound has been linked to an increased risk of lung cancer. govinfo.govnih.gov Research has also shown that it can cause damage to the nervous system, kidneys, and brain, as well as anemia. nj.gov Studies on human lung cells have indicated that chronic exposure to this compound can lead to centrosome abnormalities and aneuploidy, a potential mechanism for its carcinogenicity. nih.gov
Historical Context of Research on this compound Applications and Associated Challenges
Historically, research on this compound was heavily focused on its application as a pigment. businessresearchinsights.com Its use in paints, particularly in the 19th century, is well-documented, with artists like Vincent van Gogh famously using chrome yellow pigments. modernpaintdamageatlas.nl However, this application has presented significant challenges, most notably the darkening of the pigment over time. modernpaintdamageatlas.nluantwerpen.be
Scientific investigations into the degradation of this compound pigments have revealed that the darkening is a result of the photo-induced reduction of Cr(VI) to Cr(III) compounds, often triggered by exposure to UV and blue light. modernpaintdamageatlas.nluantwerpen.be Advanced spectroscopic analyses have shown that the presence of sulfur, often in the form of lead sulfate (B86663) mixed with the this compound, plays a key role in this degradation process. modernpaintdamageatlas.nlrsc.org The stability of the pigment is also influenced by its crystalline structure, with the monoclinic form being more lightfast than the orthorhombic form. modernpaintdamageatlas.nlresearchgate.net
The research into the degradation of this compound in historical artworks highlights the challenge of preserving cultural heritage. bohrium.com Understanding the chemical processes behind the color change is crucial for developing appropriate conservation strategies for these valuable pieces. rsc.org
The historical use of this compound in industrial applications, such as in paints and coatings, has also led to research on occupational exposure and its health consequences. govinfo.gov6wresearch.com Studies on workers in chromate manufacturing plants have revealed an increased risk of respiratory cancers. govinfo.gov These findings have contributed to the implementation of stricter regulations on the use of this compound in many countries. ontosight.ai6wresearch.com
Interactive Data Tables
Properties of this compound
| Property | Value |
| Chemical Formula | PbCrO₄ |
| Molar Mass | 323.19 g/mol |
| Appearance | Yellow or orange-yellow powder nih.gov |
| Crystal Structure | Monoclinic (stable), Orthorhombic (unstable) nepjol.infonih.gov |
| Solubility in water | Low nih.gov |
Key Research Findings on this compound
| Research Area | Key Finding |
| Environmental Contamination | This compound from traffic paint contributes to lead and chromium in road dust and the atmosphere. researchgate.net |
| Food Adulteration | This compound is used to adulterate turmeric, leading to significant public health concerns. pureearth.orgstanford.edupureearth.org |
| Health Effects | Chronic exposure is linked to lung cancer and can cause aneuploidy in human lung cells. govinfo.govnih.gov |
| Pigment Degradation | The darkening of chrome yellow pigments is due to the photoreduction of Cr(VI) to Cr(III), influenced by sulfur content and crystal structure. modernpaintdamageatlas.nluantwerpen.beresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
dioxido(dioxo)chromium;lead(2+) | |
|---|---|---|
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InChI |
InChI=1S/Cr.4O.Pb/q;;;2*-1;+2 | |
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InChI Key |
MOUPNEIJQCETIW-UHFFFAOYSA-N | |
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Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Pb+2] | |
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Molecular Formula |
PbCrO4, CrO4Pb | |
| Record name | LEAD CHROMATE | |
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| Record name | lead chromate | |
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Related CAS |
11119-70-3 (Parent), Array | |
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| Record name | Chromic acid (H2CrO4), lead(2 ) salt | |
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DSSTOX Substance ID |
DTXSID1064792 | |
| Record name | Lead(II) chromate | |
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Molecular Weight |
323 g/mol | |
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Physical Description |
Lead chromate appears as yellow or orange-yellow powder. One of the most insoluble salts. Basic lead chromates are used as pigments. (NTP, 1992), Bright yellow solid; Low water solubility (5.8 ug/L); [ACGIH], YELLOW-TO-ORANGE-YELLOW CRYSTALLINE POWDER., Yellow or orange-yellow crystals or powder. | |
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Boiling Point |
Decomposes (NTP, 1992), Decomposes, not available (decomposes when heated), 482 °F (decomposes) | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.2 mg/L, In water, 0.17 mg/L at 20 °C, In water, 0.058 mg/L at 25 °C, Insoluble in acetic acid; soluble in dilute nitric acid and in solutions of fixed alkali hydroxides, Soluble in acid; insoluble in ammonia, Solubility in water at 25 °C: none | |
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Density |
6.12 at 59 °F (NTP, 1992) - Denser than water; will sink, 6.12 g/cu cm, 6.3 g/cm³, 6.12 at 59 °F | |
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Vapor Pressure |
Approximately 0 mm Hg | |
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Color/Form |
Yellow or orange-yellow powder, Yellow-orange monoclinic crystals, Orthorhombic: yellow crystals; monoclinic: orange crystals; tetragonal: red crystals | |
CAS No. |
7758-97-6, 11119-70-3, 15804-54-3, 1344-37-2 | |
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Melting Point |
1551 °F (NTP, 1992), 844 °C, 1551 °F | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | LEAD CHROMATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/640 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Advanced Synthesis and Structural Characterization Studies of Lead Chromate
Polymorphism and Crystallographic Forms in Research
Influence of Synthesis Conditions on Crystal Structure and Polymorph Discrimination
The precise control over synthesis conditions is paramount for selectively producing specific polymorphs and phases of lead chromate (B82759) (PbCrO4), as well as related lead-chromium compounds such as Pb2CrO5 and K2Pb(CrO4)2. Lead chromate itself is known to exist primarily in a stable monoclinic form and an unstable orthorhombic form nepjol.infonepjol.infoitn.pt.
Influence of pH: The pH of the reaction medium significantly dictates the resulting crystal structure and phase. In acidic conditions, varying the molar ratio of lead to chromate ions ([Pb2+]/[CrO42−]) can induce transformations from orthorhombic to monoclinic PbCrO4, with higher aspect ratios observed at lower Pb:Cr ratios hpstar.ac.cn. Conversely, in basic conditions, increased hydroxyl ion concentration promotes the conversion of orthorhombic PbCrO4 to monoclinic Pb2CrO5 hpstar.ac.cn. Specific pH ranges are critical for different precipitation processes; for instance, a pH of 5 to 6 is favored for this compound-lead sulfate (B86663) precipitation, while a pH of 2 to 4 is preferred for this compound-lead sulfate-lead molybdate (B1676688) worldwidejournals.com. Adjusting pH with acids like HCl or bases like NaOH is a common method to control morphology and phase formation in hydrothermal syntheses dol.gov.
Influence of Molar Ratio: The molar ratio of lead precursors (e.g., Pb(Ac)2) to chromate precursors (e.g., K2CrO4) is a key determinant in the formation of specific polymorphs and phases of this compound itn.pthpstar.ac.cnacs.org. Precise control over this ratio allows for the directed synthesis of desired crystalline structures hpstar.ac.cn.
Influence of Temperature: Temperature plays a vital role in both reaction kinetics and phase stability. Room temperature precipitation methods have been successfully employed for the selective synthesis of various this compound polymorphs and phases hpstar.ac.cnacs.org. Hydrothermal synthesis often involves elevated temperatures, such as 140°C or 175°C, for extended periods hpstar.ac.cndol.gov. While higher temperatures can increase product solubility, potentially reversing precipitation, they generally accelerate reaction rates and enhance precipitation efficiency, with efficiencies approaching 99% above 40°C nepjol.info. Specific temperature ranges are also important for post-synthesis stabilization of pigments, such as 60-85°C for Chrome Yellow and 30-50°C for Molybdenum Orange researchgate.net.
Role of Precursors and Additives: The choice of starting materials and the use of specific additives further refine synthesis. Common lead precursors include lead(II) nitrate (B79036) and lead(II) acetate (B1210297), while potassium dichromate and sodium chromate serve as chromate sources nepjol.infonepjol.infodol.govepa.govnih.gov. Surfactants like polyvinylpyrrolidone (B124986) (PVP) are used in hydrothermal synthesis to control particle morphology, enabling the formation of nanorods dol.govepa.gov. Additives such as ammonium (B1175870) fluoride (B91410) can direct crystal morphology researchgate.net. For mixed-crystal pigments like lead sulfochromates, the presence of chloride ions or a combination of chloride and aluminum ions is essential for achieving desired crystalline forms worldwidejournals.com.
Synthesis Methodologies: Various synthesis techniques are employed, including room temperature precipitation hpstar.ac.cnacs.org, hydrothermal methods dol.govepa.govresearchgate.net, polymeric precursor methods nepjol.infodol.gov, microwave-assisted synthesis dol.gov, and chemical co-precipitation nepjol.info.
| Synthesis Condition | Effect on this compound Phase/Polymorph | References |
| pH | ||
| Acidic ([Pb2+]/[CrO42−] 1:1, 1:5, 1:10) | Orthorhombic PbCrO4 transforms to monoclinic PbCrO4; aspect ratio increases with decreased [Pb2+]/[CrO42−]. | hpstar.ac.cn |
| Basic | Increased hydroxyl ions convert orthorhombic PbCrO4 to monoclinic Pb2CrO5. | hpstar.ac.cn |
| pH 5-6 | Preferred for this compound-lead sulfate precipitation. | worldwidejournals.com |
| pH 2-4 | Preferred for this compound-lead sulfate-lead molybdate precipitation. | worldwidejournals.com |
| Molar Ratio | ||
| [Pb(Ac)2]/[K2CrO4] | Significant influence on the formation of polymorphs and phases. | itn.pthpstar.ac.cnacs.org |
| Temperature | ||
| Room Temperature | Selective synthesis of different phases and polymorphs is achievable. | hpstar.ac.cnacs.org |
| Elevated (e.g., 140°C, 175°C) | Used in hydrothermal synthesis; can increase reaction rates and solubility. | hpstar.ac.cndol.gov |
| > 40°C | Precipitation efficiency approaches 99%. | nepjol.info |
| 60-85°C | Stabilization temperature for Chrome Yellow pigment. | researchgate.net |
| 30-50°C | Stabilization temperature for Molybdenum Orange pigment. | researchgate.net |
| Additives | ||
| Surfactants (e.g., PVP) | Control morphology (e.g., nanorods). | dol.govepa.gov |
| Ammonium Fluoride | Directs crystal morphology. | researchgate.net |
| Chloride/Aluminum Ions | Essential for desirable crystalline forms in mixed crystals (e.g., sulfochromates). | worldwidejournals.com |
Advanced Spectroscopic and Microscopic Characterization Methodologies
X-ray Diffraction (XRD) and Micro-X-ray Diffraction (µ-XRD) Studies
X-ray diffraction (XRD) is fundamental for determining the crystalline structure, identifying phases, and characterizing polymorphs of this compound. PbCrO4 exists in a stable monoclinic (monazite-type, space group P21/n) and an unstable orthorhombic (barite-type, space group Pnma) form nepjol.infoitn.pthpstar.ac.cnresearchgate.net. Under high pressure, transitions to a tetragonal scheelite-type structure (space group I41/a) at ~4.5 GPa acs.orgepa.gov and a monoclinic AgMnO4-type polymorph at ~8.5 GPa have been identified hpstar.ac.cn. XRD is essential for distinguishing these phases and determining lattice parameters. For example, the monoclinic form has reported parameters around a=7.091(4) Å, b=7.398(4) Å, c=6.782(3) Å, β=102.51(2)° hpstar.ac.cn, while the orthorhombic form has a=8.667(1) Å, b=5.428(1) Å, c=7.003(1) Å itn.pt. The high-pressure tetragonal phase is characterized by a=5.1102(3) Å and c=12.213(3) Å acs.orgepa.gov. XRD line broadening analysis can estimate crystallite size, with reported values for nanoparticles around 70-77 nm worldwidejournals.comresearchgate.net, and confirms the phase purity of synthesized materials worldwidejournals.comresearchgate.net. Micro-X-ray diffraction (µ-XRD) offers spatially resolved structural analysis, complementing bulk XRD.
| Polymorph/Phase | Crystal System | Space Group | Lattice Parameters (Å) | References |
| Monoclinic PbCrO4 (stable) | Monoclinic | P21/n | a=7.091(4), b=7.398(4), c=6.782(3), β=102.51(2) | hpstar.ac.cn |
| Orthorhombic PbCrO4 (unstable) | Orthorhombic | Pnma | a=8.667(1), b=5.428(1), c=7.003(1) | itn.pt |
| Tetragonal scheelite-type (HP) | Tetragonal | I41/a | a=5.1102(3), c=12.213(3) | acs.orgepa.gov |
| Monoclinic AgMnO4-type (HP) | Monoclinic | - | a=6.788(7), b=6.954(7), c=6.255(7), β=92.80(4) | hpstar.ac.cn |
Electron Microscopy Techniques (SEM, TEM, HRTEM) in Structural Analysis
Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution TEM (HRTEM), are crucial for visualizing the morphology, particle size, and detailed structural features of this compound. SEM reveals synthesized particles to be predominantly tetrahedral worldwidejournals.com or rod-like hpstar.ac.cndol.govepa.govresearchgate.netresearchgate.net, with sizes ranging from nanometers to micrometers researchgate.netresearchgate.net. SEM coupled with Energy Dispersive X-ray Spectroscopy (EDX) confirms elemental composition and stoichiometry, typically showing a Pb:Cr:O molar ratio close to 1:1:4 dol.govresearchgate.netnih.gov. TEM and HRTEM provide higher resolution, allowing examination of individual nanostructures, crystal lattice fringes, and defects. HRTEM has confirmed the single-crystalline nature of nanorods and identified lattice d-spacings, such as the (110) plane spacing of 5.10 Å for monoclinic PbCrO4 researchgate.net. Selected Area Diffraction Pattern (SADP) analysis via TEM further confirms crystalline phase and orientation researchgate.netnih.gov. These techniques are also sensitive to structural instabilities, with some samples showing polycrystalline behavior under electron beam irradiation dol.gov.
Vibrational Spectroscopy (FTIR, Raman) for Molecular and Crystalline Analysis
Vibrational spectroscopy, through FTIR and Raman spectroscopy, provides insights into molecular vibrations and crystalline structure. FTIR spectra exhibit characteristic absorption bands related to the stretching and bending modes of the chromate (CrO4^2-) anion and Pb-O bonds nepjol.infoworldwidejournals.comresearchgate.netresearchgate.netresearchgate.net. Peaks for Cr-O stretching modes are observed around 855 cm^-1, while O-H stretching from water or hydroxyl groups appear in the 3100-3500 cm^-1 range nepjol.infoworldwidejournals.comresearchgate.net. FTIR is valuable for characterizing purity and functional groups worldwidejournals.comresearchgate.netresearchgate.net. Raman spectroscopy is effective in distinguishing between different crystalline forms of this compound, such as monoclinic and orthorhombic polymorphs, and related compounds like Pb2CrO5 hpstar.ac.cnresearchgate.netresearchgate.netresearchgate.netnih.govacs.org. The ν1 (CrO4^2-) symmetric stretching mode, typically around 840-850 cm^-1, shifts subtly based on phase or sulfate incorporation itn.ptresearchgate.net. Raman is also used in high-pressure studies to monitor phase transitions hpstar.ac.cnacs.org and in art conservation to identify pigments and study degradation researchgate.netnih.govbohrium.com.
X-ray Absorption Spectroscopy (XANES) and Micro-X-ray Fluorescence (µ-XRF) in Speciation Research
X-ray Absorption Spectroscopy (XAS), particularly X-ray Absorption Near Edge Structure (XANES) and Micro-X-ray Fluorescence (µ-XRF), is crucial for elemental speciation, determining oxidation states and spatial distribution. Cr K-edge XANES differentiates between Cr(VI) and Cr(III) species, with Cr(VI) typically showing a distinct pre-edge peak bohrium.comresearchgate.netresearchgate.netnih.govamazonaws.comacs.orgacs.org. These techniques are vital for studying this compound pigment degradation, where Cr(VI) reduction to Cr(III) is common, often induced by light or humidity bohrium.comresearchgate.netresearchgate.netacs.org. Pb L3-edge XANES confirms lead in its +2 oxidation state researchgate.net. µ-XRF provides elemental mapping with high spatial resolution, revealing the distribution of Pb and Cr, and can correlate elemental presence with chemical states, such as identifying this compound particles or mapping reduced chromium species nih.govbohrium.comresearchgate.netnih.gov. General XRF, including portable XRF (pXRF), is used for rapid elemental analysis and lead screening, though it measures total elemental concentrations dol.govnih.govacs.orglincolnconservation.co.uk.
Photoelectron Spectroscopy (XPS, UPS) and Electron Paramagnetic Resonance (EPR) Investigations
Photoelectron Spectroscopy, including XPS and UPS, provides surface elemental composition and electronic structure information. XPS identifies surface elemental composition and chemical states worldwidejournals.comresearchgate.net. UPS probes the valence band structure and can estimate the electronic band gap; for this compound nanoparticles, a band gap of approximately 4.4 eV has been reported worldwidejournals.comresearchgate.net. Electron Paramagnetic Resonance (EPR) spectroscopy detects species with unpaired electrons, such as Cr(III) or Cr(V) species and lattice defects researchgate.netacs.orguantwerpen.be. EPR, often used with XAS, aids in characterizing reduced chromium species formed during pigment alteration, enhancing the understanding of degradation mechanisms researchgate.netuantwerpen.be.
Compound List:
this compound (PbCrO4)
Lead(II) acetate (Pb(Ac)2)
Potassium chromate (K2CrO4)
Lead(II) nitrate (Pb(NO3)2)
Potassium dichromate (K2Cr2O7)
Lead(II) oxide (PbO)
Chromic acid (H2CrO4)
Sodium chromate (Na2CrO4)
Lead sulfate (PbSO4)
Lead molybdate (PbMoO4)
Lead sulfochromate (Pb(CrO4)1-x(SO4)x)
Lead(II) chloride (PbCl2)
Zinc chromate (ZnCrO4)
Zinc yellow (K2O·4ZnCrO4·3H2O)
Ammonium fluoride (NH4F)
Titanium dioxide (TiO2)
Titanium dioxide (P-25)
Chromium(III) oxide (Cr2O3)
Chromium(III) hydroxide (B78521) (Cr(OH)3)
Chromium(III) acetate hydroxide ((CH3COO)7Cr3(OH)2)
Chromium(III) sulfate hydrate (B1144303) (Cr2(SO4)3·H2O)
Zinc sulfide (B99878) (ZnS)
Silicon dioxide (SiO2)
Antimony oxides (SbOx)
Zinc metaphosphate
Zinc phosphate (B84403)
Lead carbonate (PbCO3)
Lead oxide (massicot)
Lead sulfate (anglesite)
Pb2CrO5
K2Pb(CrO4)2
Environmental Dynamics and Fate of Lead Chromate in Ecosystems
Pathways of Lead Chromate (B82759) Release and Dissemination
Lead chromate enters the environment through multiple pathways, stemming from its production, use, and disposal.
During its production and application, this compound pigments are known to leach into various environmental matrices toxicslink.org. This leaching is particularly prevalent from painted surfaces that undergo weathering, wear, and deterioration. Activities such as scraping or sanding old paint also contribute to the release of this compound fragments into indoor dust and outdoor soil toxicslink.org.
The solubility of this compound in water is very low wikipedia.org, with reported values of approximately 0.17 mg/L at 20 °C and 0.058 mg/L at 25 °C nih.gov. However, its solubility and subsequent leaching are significantly influenced by environmental conditions. Lead and chromium compounds tend to leach more readily under acidic conditions compared to neutral or alkaline environments researchgate.netnih.govcdc.gov. Furthermore, the aging of materials containing this compound, such as microplastics, can lead to surface cracks and fragmentation, promoting pigment release researchgate.netnih.gov. High concentrations of sodium chloride (NaCl) solutions have also been shown to favor the leaching process researchgate.netnih.gov. The presence of road treatment solutions, like NaCl and CaCl₂, can also increase the solubility and leaching of this compound from traffic paints researchgate.net.
| Parameter | Value | Conditions | Reference |
| Solubility in Water | 0.17 mg/L | 20 °C | nih.gov |
| Solubility in Water | 0.058 mg/L | 25 °C | nih.gov |
| Solubility in Water | 0.00001720 g/100 mL | 20 °C | wikipedia.org |
| Solubility in Acetic Acid | Insoluble | nih.govchemicalbook.com | |
| Solubility in Ammonia | Insoluble | nih.govchemicalbook.com | |
| Solubility in Nitric Acid | Soluble (dilute) | nih.gov | |
| Solubility in Alkali Hydroxides | Soluble | Solutions of fixed alkali hydroxides | nih.gov |
This compound is frequently detected in atmospheric dust, with yellow traffic paint identified as a significant source researchgate.netnih.govnih.gov. Nanosized this compound particles, originating from road paints, can become airborne through wind resuspension processes, especially in arid and semi-arid regions where vegetation cover is reduced and natural barriers to dust are diminished researchgate.netnih.gov. These particles can have aerodynamic diameters ranging from 100 nm to 2 μm researchgate.net, allowing them to be transported over long distances.
In the atmosphere, this compound particles often aggregate with black carbon, a common component of soot from combustion sources nih.govresearchgate.net. This association facilitates their transport, contributing to global atmospheric pollution of lead and hexavalent chromium nih.govresearchgate.net. Studies indicate that industrialized regions, particularly in East Asia, are major sources of these pollutants, with long-range transported aerosols containing this compound impacting air quality in distant locations nih.govresearchgate.net. Atmospheric deposition, both dry and wet, is a primary mechanism by which lead and chromium from these sources are transferred to soil and aquatic environments mdpi.com.
| Trace Metal | Deposition Type | Average Flux (μg·m⁻²·year⁻¹) | Location/Year | Reference |
| Lead (Pb) | Bulk Deposition | 1036.5 | Mainland China, 2017 | mdpi.com |
| Chromium (Cr) | Bulk Deposition | 465.9 | Mainland China, 2017 | mdpi.com |
| Lead (Pb) | Dry Deposition | 668.2 | Mainland China, 2017 | mdpi.com |
| Chromium (Cr) | Dry Deposition | 299.5 | Mainland China, 2017 | mdpi.com |
This compound is considered persistent in the environment nih.gov. While lead itself does not decompose, lead compounds can undergo transformations influenced by sunlight, air, and water dcceew.gov.au. Lead typically adheres strongly to soil particles, which limits its mobility and leaching into groundwater, especially under neutral to alkaline conditions cdc.govdcceew.gov.au. Soil acidity (pH) is identified as the most critical factor influencing the solubility, mobility, and bioavailability of lead in soil cdc.gov.
Source Apportionment Studies of Environmental this compound
Identifying the origins of this compound contamination is crucial for developing effective management strategies. Studies employ various techniques to distinguish between natural and human-induced sources.
This compound naturally occurs as the mineral crocoite toxicslink.orgwikipedia.orgchemicalbook.com. These natural mineral deposits represent geogenic sources of lead and chromium. However, anthropogenic activities have become dominant contributors to environmental this compound contamination.
Key anthropogenic sources include:
Paints and Coatings: this compound is a widely used pigment in paints, providing vibrant yellow, orange, and red hues. This includes household decorative paints, traffic paints, industrial coatings, automotive finishes, and artists' paints toxicslink.orgwikipedia.orgresearchgate.netipen.orgchemimpex.comipen.orgindustrialchemicals.gov.auokinternational.orgwatertechonline.com. The deterioration of these painted surfaces is a major pathway for this compound release into dust and soil toxicslink.org.
Industrial Activities: The manufacturing and use of this compound pigments, along with processes like mining, smelting, and battery production, are significant contributors to its environmental presence toxicslink.orgbrieflands.comcanada.ca.
Consumer Products: Historically, this compound has been incorporated into plastics, toys, and ceramic glazes for coloration ipen.orgchemimpex.comokinternational.org. It has also been illegally used as an adulterant in spices, such as turmeric and cinnamon, to enhance their color, posing a direct risk to human health canada.caunep.orgpureearth.orgcdc.govstanford.edu.
Road Markings: Yellow traffic paints containing this compound are a substantial source of lead and chromium contamination in road dust and subsequently in the atmosphere and water bodies researchgate.netresearchgate.netnih.govnih.govresearchgate.netipen.org.
Geogenic sources are primarily related to the natural presence of lead and chromium in geological formations and the subsequent erosion of parent rocks plos.org. However, the widespread industrial use of this compound has led to anthropogenic sources often dominating environmental concentrations in urban and industrial areas plos.org.
The origins of this compound contamination can be traced through analytical techniques that identify its presence in various products and link it to specific industrial processes or consumer goods.
Paints: this compound is a primary pigment in a wide array of paints, from household decorative paints to industrial coatings and road marking paints toxicslink.orgwikipedia.orgresearchgate.netipen.orgchemimpex.comipen.orgindustrialchemicals.gov.auokinternational.orgwatertechonline.com. The physical breakdown of these painted materials releases this compound particles into the environment toxicslink.org. Yellow traffic paint, in particular, is recognized as a major contributor to lead and chromium contamination in atmospheric dust, road dust, and water resources researchgate.netresearchgate.net.
Plastics and Ceramics: this compound pigments are utilized in the coloration of plastics and in the manufacturing of glass and ceramics, enhancing their aesthetic properties and durability ipen.orgchemimpex.comokinternational.org.
Spices: The illicit addition of this compound to spices like turmeric and cinnamon to artificially brighten their color is a documented issue, leading to significant lead exposure in consumers canada.caunep.orgpureearth.orgcdc.govstanford.edu. This practice is often driven by economic incentives to achieve a more desirable visual appeal.
Analytical Tracing: Advanced analytical methods such as Raman microspectroscopy, X-ray diffraction, scanning electron microscopy, and lead (Pb) isotope analysis are employed to identify this compound in environmental samples and trace its origins researchgate.netnih.govresearchgate.net. Pb isotope signatures can effectively differentiate between natural (geogenic) and human-made (anthropogenic) sources, such as distinguishing between local soil lead and lead from paint pigments researchgate.netresearchgate.net.
Compound List:
this compound (PbCrO₄)
Chromium (Cr)
Lead (Pb)
Crocoite (natural this compound)
Phoenicochroite (natural this compound)
Sodium chromate
Lead (II) nitrate (B79036)
Lead (II) oxide
Chromic acid
Lead sulfochromate
Lead molybdate (B1676688)
Lead sulfate (B86663)
Chrome yellow (pigment name for this compound)
CI Pigment Yellow 34 (pigment designation)
CI Pigment Red 104 (pigment designation)
Black carbon
Toxicological Mechanisms and Biological Interactions of Lead Chromate
Genotoxicity and DNA Damage Mechanisms
Cell Cycle Perturbations and Apoptosis Induction
Lead chromate (B82759) has been shown to disrupt the normal progression of the cell cycle and to induce programmed cell death, known as apoptosis. Studies indicate that exposure to lead chromate can lead to cell cycle arrest, preventing cells from dividing and allowing time for potential DNA repair. If the damage is too severe, the cell can be triggered into apoptosis. This process is a critical cellular defense mechanism to eliminate damaged or potentially cancerous cells oup.comnih.gov.
Research has demonstrated that this compound particles can induce apoptosis in various cell types, including human lung epithelial cells and hamster ovary cells duke.edunih.gov. The induction of apoptosis by this compound is often a dose-dependent phenomenon duke.edu. For instance, in human lung small airway epithelial (HSAE) cells, this compound particles were observed to be internalized, leading to the formation of intracellular lead-inclusion bodies and subsequent apoptosis duke.edu. This suggests that the release of lead ions from the particles may contribute to cellular toxicity and the induction of cell death pathways duke.edu.
Furthermore, this compound has been linked to cell cycle arrest, with studies showing that it can cause cells to arrest in the G1 phase. This arrest is often accompanied by a decrease in the percentage of cells in the S-phase, indicating a halt in DNA replication plos.org. The mechanisms underlying this cell cycle perturbation are complex and may involve the disruption of key regulatory proteins that control cell division oup.commdpi.com.
Cellular and Molecular Responses to this compound Exposure
The response of cells to this compound exposure is multifaceted, involving complex interactions at the cellular and molecular levels. These responses are crucial for understanding this compound's carcinogenic potential and its ability to induce cellular damage.
Investigations in Human Lung and Bronchial Cell Lines
Human lung and bronchial epithelial cells are primary targets for inhaled particulate carcinogens like this compound nih.govnih.gov. Studies using these cell types have revealed significant cellular and molecular alterations following this compound exposure. For example, this compound particles have been shown to be internalized by normal human lung epithelial cells, leading to the formation of intracellular lead-inclusion bodies and the induction of apoptosis duke.edu. This internalization process is a key step in the toxicological pathway, as it brings the genotoxic components into direct contact with cellular machinery duke.edunih.gov.
Research on human bronchial epithelial cells has indicated that chronic exposure to this compound can lead to neoplastic transformation nih.govatsjournals.org. This transformation is characterized by a series of sequential steps, including altered cell morphology, loss of cell contact inhibition, and anchorage-independent growth nih.govatsjournals.org. These changes are indicative of cells acquiring properties associated with cancer development. Furthermore, this compound exposure has been linked to chromosomal instability (CIN) in these cells, which is considered a significant factor in the development of human bronchial cancers nih.govatsjournals.org.
Studies in Hamster and Human Fibroblast Cells
Fibroblast cells, both from hamsters and humans, have also been utilized to investigate the genotoxic effects of this compound. Studies using Chinese hamster ovary (CHO) cells and human foreskin fibroblasts (HFF) have demonstrated that this compound particles induce clastogenicity, meaning they cause damage to chromosomes nih.gov. This damage manifests as structural chromosomal aberrations, such as breaks and exchanges nih.govaacrjournals.org.
In hamster and human cells, this compound exposure resulted in a dose-dependent increase in chromosomal damage nih.govaacrjournals.org. The spectrum of damage observed primarily included achromatic lesions affecting chromatids nih.gov. Importantly, these studies found that extracellular dissolution of this compound particles did not contribute to the observed genotoxicity, suggesting that the internalization of the particles is crucial for their damaging effects nih.gov. Furthermore, research has indicated that this compound-induced DNA-DNA crosslinks are related to chromosome damage, and that the repair of these crosslinks, particularly through the FANCG pathway, is important in mitigating this damage aacrjournals.org.
Insights into Neoplastic Transformation Processes
This compound is recognized as a carcinogen, and studies have aimed to elucidate the mechanisms by which it induces neoplastic transformation. Neoplastic transformation refers to the process by which normal cells acquire the characteristics of cancer cells. Research suggests that this compound can induce this transformation through various pathways, including the induction of DNA double-strand breaks (DSBs) and subsequent chromosomal instability atsjournals.orgscispace.com.
Studies have shown that defective repair of Cr(VI)-induced DSBs can lead to neoplastic transformation. For instance, in human lung cells, this compound induced DSBs that, if not properly repaired by mechanisms involving proteins like Mre11, resulted in neoplastic transformation, characterized by loss of cell contact inhibition and anchorage-independent growth scispace.com. Similarly, in human bronchial epithelial cells, chronic exposure to this compound induced transformation, with transformed cells exhibiting centrosome amplification and increased aneuploidy, further highlighting the role of chromosomal instability in this process nih.govatsjournals.org.
Alterations in p53 Pathways and DNA Repair Mechanisms
The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage, regulating cell cycle arrest, DNA repair, and apoptosis oup.commdpi.com. This compound exposure can interfere with these vital pathways. Studies have indicated that chromium-induced apoptosis can be p53-dependent, meaning that functional p53 is required for the induction of cell death oup.com.
Research has shown that this compound can induce DNA damage, including DNA double-strand breaks (DSBs) and Cr-DNA adducts, in human lung cells duke.edunih.govscispace.com. The cellular response to this damage often involves the p53 pathway. For example, the activation of p53 can lead to cell cycle arrest, preventing the proliferation of damaged cells oup.commdpi.com. If DNA repair mechanisms are overwhelmed or defective, p53 can trigger apoptosis to eliminate the compromised cells oup.commdpi.com.
However, mutations or alterations in the p53 pathway can compromise these protective functions, potentially facilitating the development of cancer oup.commdpi.com. Some studies suggest that this compound exposure can lead to alterations in p53 pathways, although the precise mechanisms are still under investigation oup.comresearchgate.net. Furthermore, this compound can affect DNA repair mechanisms directly. For instance, it has been shown to induce DNA-DNA crosslinks, and the repair of these lesions is crucial for maintaining genomic stability aacrjournals.org. The disruption of DNA repair pathways, potentially involving proteins like RAD51, has been linked to increased chromosome instability and neoplastic transformation following this compound exposure scispace.comlouisville.edu.
Remediation and Mitigation Strategies for Lead Chromate Contamination
Soil Remediation Approaches
Soil remediation aims to reduce the risks posed by lead chromate (B82759) by either decreasing its bioavailability or removing it from the soil matrix.
Physicochemical immobilization techniques focus on altering the chemical form of lead and chromium in the soil to reduce their mobility and bioavailability. One of the most studied and effective methods involves the use of soil amendments.
Biochar, a carbonaceous material produced from the pyrolysis of biomass, has demonstrated significant potential for immobilizing lead and chromium in contaminated soils. mdpi.com Its effectiveness stems from a high surface area, porous structure, and the presence of various functional groups that can adsorb and precipitate heavy metals. mdpi.com The application of biochar can increase soil pH, which in turn promotes the precipitation of lead and chromium as less soluble hydroxides, carbonates, and phosphates. acs.orgnih.gov
Studies have shown that the type of feedstock and pyrolysis conditions significantly influence the properties and efficacy of biochar. For instance, biochar produced at higher temperatures often exhibits a greater surface area and higher pH, enhancing its immobilization capacity. researchgate.net Modification of biochar, such as loading it with phosphorus or magnesium oxide, can further improve its performance. acs.orgmdpi.com Phosphorus-loaded biochar has been shown to increase the retention of heavy metals in plant organs and maintain their bioavailability in the soil at levels below 1 mg/kg. acs.orgnih.gov Similarly, MgO-modified biochars have been effective in immobilizing nickel, copper, lead, and chromium in polluted soils, with immobilization efficiencies for lead reaching up to 76.78% and for chromium up to 70.55%. mdpi.com
The mechanisms by which biochar immobilizes lead and chromium include:
Adsorption: The porous structure and surface functional groups of biochar provide sites for the physical and chemical adsorption of lead and chromium ions.
Precipitation: Biochar can increase soil pH, leading to the precipitation of lead and chromium as insoluble compounds like lead phosphates (e.g., pyromorphite), lead carbonates, and chromium hydroxides. researchgate.net
Ion Exchange: Cations present on the biochar surface can be exchanged with lead ions in the soil solution. researchgate.net
| Amendment | Target Contaminants | Immobilization Efficiency | Key Mechanisms |
| Phosphorus-Loaded Biochar | Cd, Cr, Pb | Maintained bioavailability < 1 mg/kg; 11.6% enhancement in plant retention | Precipitation, Complexation |
| MgO-Modified Biochar | Ni, Cu, Pb, Cr | Pb: up to 76.78%; Cr: up to 70.55% | Adsorption, Precipitation |
| Aspen Wood Sawdust Biochar | Pb(II), Cd(II), Cr(VI) | Pb: 50%; Cd: 43%; Cr: 27% | Sorption |
| Sludge-derived Biochar (900°C) | Cr, Pb, Cd, As, Cu, Zn | Reduced Cr from 73.51% to 9.57%; Pb from 55.91% to 4.87% | Adsorption, Precipitation |
Bioremediation and phytoremediation are environmentally friendly and cost-effective approaches that utilize living organisms to remediate contaminated soils. larcusa.orgrjlbpcs.commdpi.comresearchgate.net These methods can be used for both the stabilization and extraction of lead and chromium.
Microorganisms, including bacteria and fungi, have evolved various mechanisms to tolerate and transform heavy metals. These microbial processes are being harnessed for the remediation of lead and chromium contamination. frontiersin.orgnih.govjabonline.in
Biosorption: This passive process involves the binding of metal ions to the surface of microbial cells. nih.gov The cell walls of bacteria and fungi contain various functional groups (e.g., carboxyl, hydroxyl, phosphate) that can bind with positively charged lead ions and complexes of chromate. frontiersin.org
Bioprecipitation: Microbes can induce the precipitation of heavy metals by altering the local chemical environment. For example, some bacteria can produce phosphate (B84403), leading to the precipitation of lead as highly stable pyromorphite minerals. frontiersin.orgmdpi.com Other mechanisms include the formation of lead carbonates and sulfides. jabonline.innih.gov
Biomineralization: This is a process where microorganisms actively form minerals. nih.govresearchgate.net For instance, bacteria can serve as nucleation sites for the formation of lead-containing minerals, effectively sequestering the metal. nih.gov Studies have shown that bacteria like Lysinibacillus can immobilize Pb²⁺ through the formation of Pb₃(PO₄)₂ crystals. nih.govresearchgate.net
Bioaccumulation: This is an active process where metal ions are transported into the microbial cell and sequestered intracellularly. frontiersin.orgnih.gov This process is dependent on the cell's metabolism. Some bacteria can accumulate significant amounts of lead and chromium. For example, Klebsiella pneumoniae has been shown to remove over 80% of Cr(VI) through bioaccumulation. researchgate.net
Efflux Mechanisms: Some bacteria possess efflux systems, which are transport proteins that actively pump toxic metals out of the cell, conferring resistance. mdpi.comnih.govoup.comresearchgate.netresearchgate.net This mechanism is more of a survival strategy for the microbe rather than a direct remediation process for the bulk soil, but it is a key aspect of microbial tolerance in contaminated environments.
| Microbial Strategy | Description | Examples |
| Biosorption | Passive binding of metal ions to the microbial cell surface. | Binding of lead and chromium to functional groups on bacterial and fungal cell walls. |
| Bioprecipitation | Microbial-induced precipitation of metals. | Formation of lead phosphates (pyromorphite), carbonates, and sulfides. |
| Biomineralization | Active formation of minerals by microorganisms. | Lysinibacillus forming Pb₃(PO₄)₂ crystals. |
| Bioaccumulation | Active uptake and intracellular sequestration of metals. | Klebsiella pneumoniae accumulating chromium. |
| Efflux Mechanisms | Active pumping of toxic metals out of the cell. | P-type ATPases and RND efflux systems in bacteria. |
The combination of biochar with microbial and plant-based remediation can create synergistic effects. Biochar can improve soil properties, such as pH and water retention, creating a more favorable environment for the growth of plants and microorganisms involved in remediation. nih.gov Furthermore, biochar itself can act as a sorbent for lead and chromium, reducing their immediate toxicity and allowing for more effective biological remediation. mdpi.comresearchgate.net
Biosorbents, which are biological materials that can adsorb heavy metals, are also used in soil remediation. These can include materials like agricultural wastes (e.g., fruit peels, husks) and microbial biomass. nih.govnih.gov A study using aspen wood sawdust and its derived biochar showed effective removal of lead, cadmium, and chromium from soil. mdpi.comresearchgate.net The removal efficiencies for biochar were 50% for Pb, 43% for Cd, and 27% for Cr. mdpi.comresearchgate.net
Genetic engineering offers the potential to enhance the natural remediation capabilities of plants and microorganisms. nih.govsemanticscholar.orgacademicjournals.orgnih.gov By introducing or overexpressing specific genes, organisms can be modified to have increased tolerance to heavy metals, enhanced uptake and accumulation, or improved sequestration abilities. nih.govsemanticscholar.org
For phytoremediation, genetic modification can focus on:
Increasing metal uptake: Overexpressing genes that code for metal transporters in the root cell membranes.
Enhancing translocation: Modifying the expression of transporters that move metals from the roots to the shoots, which is particularly important for phytoextraction.
Improving sequestration and tolerance: Introducing genes for metal-binding proteins like metallothioneins and phytochelatins, which can chelate and detoxify heavy metals within the plant cells. nih.gov
Transgenic plants have been developed that show enhanced accumulation of heavy metals like cadmium, lead, mercury, and arsenic. nih.gov While much of the research has focused on other heavy metals, the principles are applicable to lead and chromium.
Bioremediation and Phytoremediation Methodologies
Wastewater and Aqueous Stream Treatment Technologies
The removal of lead chromate from industrial wastewater and other aqueous streams is crucial to prevent the contamination of water bodies. Several technologies have been developed for this purpose, with a growing emphasis on biological and cost-effective methods.
Biosorption is a widely studied technique for removing heavy metals from aqueous solutions. Various types of biomass, including bacteria, fungi, algae, and agricultural wastes, have been investigated as biosorbents for lead and chromium. unitedwebnetwork.comk-state.eduresearchgate.net For example, immobilized cells of the microalga Isochrysis galbana have shown a maximum biosorption capacity of 30.54 mg/g for lead and 29.21 mg/g for chromium. unitedwebnetwork.com The effectiveness of biosorption is often dependent on factors such as pH, temperature, and the initial concentration of the metal ions.
Constructed wetlands are another promising technology for treating wastewater containing heavy metals. These systems utilize natural processes involving vegetation, soil, and associated microbial assemblages to remove contaminants. Inoculating constructed wetlands with metal-tolerant bacteria can significantly enhance their performance. A study on a laboratory-scale constructed wetland inoculated with metal-tolerant bacteria found that 57% of the chromium input and a significant portion of the lead were accumulated in the system. nih.gov
Biomineralization also presents a viable strategy for treating lead-contaminated wastewater, with the added benefit of potential metal recovery. nih.govscilit.com Bacteria can precipitate lead as insoluble minerals, which can then be separated from the water. Research has demonstrated that bacterial reutilization is possible, making the process more cost-effective. nih.govresearchgate.net
| Technology | Target Contaminants | Removal Efficiency/Capacity | Key Mechanisms |
| Biosorption (Microalgae) | Lead(II), Chromium(VI) | Pb: 30.54 mg/g; Cr: 29.21 mg/g | Adsorption to cell surface functional groups |
| Biosorption (Bacteria) | Lead, Chromium | Pb: 99.73%; Cr: 95.84% (Pseudomonas aeruginosa) | Adsorption, Complexation |
| Constructed Wetlands (Inoculated) | Lead, Chromium | 57% of Cr input accumulated | Microbial degradation, Plant uptake, Soil sorption |
| Biomineralization (Bacteria) | Lead(II) | Efficient lead recovery and cell reutilization | Phosphate precipitation |
Chemical Reduction of Hexavalent Chromium
Chemical reduction is a widely utilized and highly effective strategy for the remediation of soil and water contaminated with hexavalent chromium (Cr(VI)) from compounds like this compound. nih.gov This process involves the conversion of the highly mobile and toxic Cr(VI) into the less toxic and less soluble trivalent chromium (Cr(III)). nih.govenviroforensics.com The transformation significantly reduces the environmental risk, as Cr(III) is more stable and readily precipitates out of the solution, immobilizing the chromium contaminant. enviroforensics.comepa.gov
The core of this remediation technique lies in the use of a reducing agent that donates electrons to the Cr(VI) species (like chromate, CrO₄²⁻), causing its reduction to Cr(III). kronosecochem.com This process is an oxidation-reduction (redox) reaction. For the reduction to be effective, it requires the presence of water and thorough mixing to ensure contact between the contaminant and the reducing agent. kronosecochem.com
A variety of reductive materials have been researched and applied for this purpose, broadly categorized as iron-bearing reductants, sulfur-based compounds, and organic amendments. nih.gov
Iron-Bearing Reductants: Zero-valent iron (ZVI) is a commonly used injectable chemical for in-situ chemical reduction (ISCR). enviroforensics.com The chemical reaction between ZVI and hexavalent chromium reduces Cr(VI) concentrations and creates Cr(III). enviroforensics.com This trivalent chromium then reacts with other minerals in the subsurface to form less water-soluble compounds, making it less mobile in the environment. enviroforensics.com Divalent iron (Fe²⁺) also serves as an effective reducing agent, converting chromate into chromium hydroxide (B78521) (Cr(OH)₃) and iron(III) hydroxide (Fe(OH)₃), both of which are sparingly soluble. kronosecochem.com
Sulfur-Based Compounds: Compounds containing sulfur in a reduced state can also effectively reduce Cr(VI).
Organic Amendments: Various organic materials can serve as electron donors to facilitate the reduction of Cr(VI), often mediated by microbial activity. nih.gov For instance, lactate can be used as an electron donor, which microorganisms ferment into simpler metabolites that drive the reduction process. nih.gov
The effectiveness of chemical reduction can be influenced by environmental conditions such as pH and the presence of other substances that might compete for the reducing agent, like dissolved oxygen. epa.govkronosecochem.com
| Reducing Agent | Contaminated Medium | Key Findings | Reference |
|---|---|---|---|
| Zero-Valent Iron (ZVI) | Groundwater | A pilot test showed ZVI reduced Cr(VI) concentrations to below detection limits. A full-scale application was subsequently implemented. | enviroforensics.com |
| Elemental Iron | Groundwater | In a field pilot test, a permeable reactive barrier with elemental iron reduced chromium concentrations to less than 0.01 mg/L. The chromate is reduced to the nontoxic and insoluble Cr(III) ion. | epa.gov |
| Iron Salts (Divalent Iron) | Filter Dust | Treatment of highly contaminated filter dust (740 mg/kg Cr(VI)) with various iron salts demonstrated the effectiveness of the reduction method. | kronosecochem.com |
| Lactate (Electron Donor) | Anaerobic Suspensions | The bacterium Pelosinus sp. HCF1 was shown to reduce chromate using lactate as the sole electron donor. | nih.gov |
Adsorption and Precipitation Methods
Adsorption and precipitation are key physicochemical processes used to remove lead (Pb(II)) and chromium (Cr(VI)) ions from contaminated water and soil. researchgate.netnih.gov Adsorption, in particular, is considered a highly promising technique due to its operational simplicity, cost-effectiveness, high efficiency, and the potential for regenerating the adsorbent material. researchgate.netmdpi.com
Adsorption is a surface phenomenon where ions (the adsorbate) accumulate on the surface of a solid material (the adsorbent). researchgate.net A wide range of materials have been investigated for their capacity to adsorb lead and chromium.
Activated Carbon: Materials like granular activated carbon (GAC), often derived from sources like coconut shells, are effective adsorbents. mdpi.com Doping GAC with iron oxide nanoparticles can significantly enhance its adsorption capacity for both lead and chromium by increasing the surface area and available active sites. mdpi.com
Biochar: Derived from the pyrolysis of biomass, biochar is a sustainable and ecological adsorbent that can effectively remove heavy metals while also improving soil properties. mdpi.com Studies have shown that biochar can remove lead, cadmium, and chromium from contaminated soil, though its efficiency can be lower than that of commercial activated carbon. mdpi.com
Biosorbents: Natural materials, such as treated leaves from plants like Mangifera kemanga, have been shown to have a high adsorption capacity for both Cr(VI) and Pb(II). iwaponline.com
The efficiency of adsorption is highly dependent on factors such as pH, adsorbent dosage, contact time, and initial contaminant concentration. mdpi.comiwaponline.com For instance, the removal of Pb(II) by iron-doped GAC is generally more effective at a slightly acidic to neutral pH, while Cr(VI) adsorption is favored at a low pH. mdpi.com
Precipitation is a method that converts dissolved contaminants into an insoluble solid phase, which can then be separated from the liquid. This technique is often used in conjunction with chemical reduction for chromium remediation. After Cr(VI) is reduced to Cr(III), the pH of the water is raised, typically by adding lime, which causes the Cr(III) to precipitate out as chromium hydroxide. electramet.com Similarly, lead can be precipitated from solution by adjusting the pH or by adding agents that form insoluble lead compounds. nih.gov
| Adsorbent | Target Ion(s) | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
|---|---|---|---|---|
| Iron-Doped Granular Activated Carbon (Fe-GAC 5) | Pb(II) | 11.9 | 5.6 | mdpi.com |
| Iron-Doped Granular Activated Carbon (Fe-GAC 5) | Cr(Total) | 22.1 | 5.6 | mdpi.com |
| Mangifera kemanga Leaves | Cr(VI) | 213 | 2.0 | iwaponline.com |
| Mangifera kemanga Leaves | Pb(II) | 89 | 6.0 | iwaponline.com |
| Biochar (from Aspen wood) | Pb(II) | 11.2 (Sorption capacity) | Not Specified | mdpi.com |
Remediation Efficacy and Environmental Impact Assessments
Evaluating the effectiveness of remediation strategies for this compound contamination is crucial to ensure the protection of human health and the environment. nih.govmdpi.com Remediation efficacy is typically measured by the reduction in the concentration of contaminants in the affected medium, such as soil or water, to levels that are considered safe. epa.govnih.gov For lead contamination, a key outcome measure in human populations, particularly children, is the reduction in blood lead levels (BLLs) following remediation efforts. nih.govnih.gov
A systematic review of soil remediation interventions found that the replacement of the upper layer of contaminated soil with clean soil was a primary method evaluated. nih.gov One large study reported that a year after remediation, the mean reduction in BLLs was significantly greater in the intervention group compared to a control group. nih.govnih.gov This suggests that soil remediation can be an effective tool in reducing lead exposure. nih.gov However, the incremental benefit of soil remediation when combined with other abatement strategies, such as paint and dust removal, was not found to be statistically significant in some studies. nih.govnih.gov
Environmental impact assessments are a critical component of managing contaminated sites. mdpi.com These assessments evaluate the potential adverse effects of pollutants on the ecosystem and human health. mdpi.com They often involve several steps:
Site Characterization: Determining the concentration, chemical form (speciation), and spatial distribution of contaminants like lead and chromium in the soil and water. mdpi.com
Risk Assessment: Using models and indices to evaluate the potential ecological and health risks. This includes assessing the mobility and bioavailability of the metals, which influences their potential to enter the food chain or be absorbed by living organisms. mdpi.com The Risk Assessment Code (RAC), for example, is used to evaluate the risk posed by the release of heavy metals into the environment. mdpi.com
Health Risk Evaluation: This focuses on the potential for harm to human populations, considering different exposure pathways such as ingestion, inhalation, and dermal contact. mdpi.com The evaluation can distinguish between carcinogenic and non-carcinogenic risks associated with the contaminants. mdpi.com
Such assessments provide a scientific basis for selecting appropriate remediation strategies and for establishing cleanup goals that are protective of both ecological receptors and human health. mdpi.com
Advanced Analytical Methodologies for Lead Chromate Detection and Monitoring
Spectroscopic Techniques in Trace Detection and Speciation
Spectroscopic methods offer non-destructive or minimally destructive analysis, often providing molecular or elemental information crucial for identifying lead chromate (B82759) and understanding its presence in complex matrices.
Portable X-ray Fluorescence (pXRF) has emerged as a valuable tool for rapid, on-site elemental analysis, including the detection of lead (Pb) and chromium (Cr), the constituent elements of lead chromate acs.orgresearchgate.netnih.govnih.govevidentscientific.com. This technique allows for the direct analysis of samples, such as soil, dust, or consumer products like spices, often without extensive sample preparation acs.orgresearchgate.netnih.govnih.govevidentscientific.com. pXRF systems can simultaneously detect multiple elements, enabling the identification of both lead and chromium, which serves as an indicator for the presence of this compound adulteration or contamination acs.org. Research has demonstrated the efficacy of pXRF in detecting lead in spice powders with a detection limit as low as 2 mg/kg, comparable to national food standards acs.orgresearchgate.netnih.gov. When compared to laboratory-based Inductively Coupled Plasma Mass Spectrometry (ICP-MS), pXRF analysis showed good agreement for lead concentrations in spice powders, with measurements within 5% of ICP-MS results acs.orgresearchgate.netnih.gov. Beyond elemental detection, pXRF can also be employed for elemental mapping, providing spatial distribution information of elements within a sample spectroscopyonline.comspectroscopyonline.com.
Table 1: pXRF Detection Capabilities for this compound Components
| Analyte | Matrix Type | Detection Limit (typical) | Notes |
| Lead (Pb) | Spice Powders | 2 mg/kg | Used for rapid screening, comparable to national standards acs.orgresearchgate.netnih.gov |
| Lead (Pb) | Soil | Varies (ppm range) | On-site screening for contamination nih.govevidentscientific.com |
| Chromium (Cr) | Spice Powders | ~50 mg/kg | pXRF has higher detection limits for Cr compared to Pb nih.gov |
Raman spectroscopy is a powerful vibrational spectroscopic technique widely utilized for the identification of pigments, including this compound, in historical artifacts, artwork, and cultural heritage objects researchgate.netresearchgate.neticrc.ac.iricrc.ac.iritn.ptmdpi.comresearchgate.netunipr.itresearchgate.net. This method provides characteristic spectral fingerprints based on the vibrational modes of the molecules. This compound, particularly in its pigment form (Chrome Yellow), exhibits distinct Raman peaks that allow for its unambiguous identification. Key characteristic peaks for this compound have been reported around 830-847 cm⁻¹ (corresponding to chromate stretching or bending modes) and sometimes around 350 cm⁻¹ icrc.ac.irresearchgate.net. Raman spectroscopy can also differentiate between various crystalline forms and solid solutions of this compound, such as those involving sulfate (B86663) substitution (PbCr₁₋ₓSₓO₄), by analyzing subtle shifts in peak positions and band shapes itn.ptresearchgate.net. The technique is often employed in a micro-Raman configuration, allowing for the analysis of minute sample areas, and can be performed using portable instruments for in-situ analysis researchgate.net. Furthermore, Raman spectroscopy is frequently used in conjunction with other techniques like X-ray fluorescence (XRF) to provide a more comprehensive material characterization icrc.ac.iricrc.ac.irakbild.ac.at.
Table 2: Characteristic Raman Peaks for this compound (Chrome Yellow)
| Peak Position (cm⁻¹) | Assignment/Description | Reference(s) |
| ~830-847 | Chromate bending/stretching modes | icrc.ac.irresearchgate.net |
| ~350 | Chromate vibrational mode | icrc.ac.ir |
| ~545 | Indicative of red lead (Pb₃O₄) | icrc.ac.ir |
| ~830, 845 | Vibrations of this compound (PbCrO₄) | icrc.ac.ir |
Laser Desorption/Ionization Mass Spectrometry (LDI-MS) is a sensitive technique capable of detecting and imaging this compound, even in trace amounts, directly from solid residues researchgate.netnih.govebi.ac.uk. This method is particularly adept at analyzing samples without extensive prior preparation or ionization, making it suitable for complex matrices and forensic applications researchgate.netnih.gov. Research has demonstrated the utility of LDI-MS in imaging latent prints containing this compound, successfully identifying both lead (e.g., ²⁰⁸Pb⁺•) and chromate (e.g., Cr₂O₆⁻•) ions researchgate.netnih.gov. The technique allows for the generation of spatial distribution maps, or "heat maps," of these ions, correlating with the physical location of the this compound within the sample researchgate.netnih.gov. LDI-MS has been applied to survey the presence of lead and chromium in minerals and other materials, confirming its role in identifying inorganic pigments researchgate.netnih.gov. Surface-assisted LDI-MS (SALDI) has also shown efficacy in detecting lead and its associated oxides and chlorides researchgate.net.
Table 3: LDI-MS Detection of this compound Components
| Detected Ion (Example) | Mass-to-Charge Ratio (m/z) | Application Example | Reference(s) |
| ²⁰⁸Pb⁺• | 207.98 | Imaging latent prints, minerals, solid residues | researchgate.netnih.gov |
| Cr₂O₆⁻• | 199.85 | Imaging latent prints, minerals, solid residues | researchgate.netnih.gov |
| Pb⁺ | ~208 | Detection of lead in various materials | researchgate.net |
| CrO⁻ | ~200 | Detection of chromium-oxygen species | researchgate.net |
UV-Vis Diffuse Reflectance Spectroscopy is employed to characterize the optical properties of solid materials, including pigments. This compound pigments exhibit characteristic absorption bands in the UV-Visible spectrum, typically an intense absorption between 350 and 560 nm. This absorption is attributed to charge transfer transitions within the chromate anion amazonaws.com. This technique is valuable for studying chromatic changes and degradation processes in this compound pigments, particularly when exposed to environmental factors like light amazonaws.comuantwerpen.beresearchgate.netrsc.org. For instance, UV-Vis diffuse reflectance spectroscopy, often in combination with other methods like synchrotron radiation-based X-ray techniques, can help elucidate the photo-redox processes involving chromium (Cr(VI) to Cr(III) reduction) that lead to the darkening of this compound yellow pigments rsc.org. It can also be used for colorimetric analysis, providing quantitative data on color changes icrc.ac.iramazonaws.com.
Chromatographic and Electrochemical Sensing Methods
While spectroscopic methods provide direct identification, chromatographic and electrochemical techniques are often used for precise quantification, speciation, and trace analysis, particularly in complex environmental or biological samples.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and versatile technique for elemental analysis, capable of quantifying a wide range of elements, including lead and chromium, at very low concentrations researchgate.netresearchgate.netresearchgate.netspectroscopyonline.com. Its high specificity and sensitivity make it an indispensable tool for trace element determination in environmental samples (e.g., water, soil, sediment) and food safety monitoring acs.orgresearchgate.netnih.govresearchgate.netresearchgate.netneu.edu.tr. ICP-MS offers detection limits in the parts-per-trillion (ppt) or parts-per-billion (ppb) range, for example, achieving 0.001 mg/kg for lead in spices acs.orgresearchgate.netnih.gov and very low detection limits for chromium species in water lcms.cz.
ICP-MS is frequently used as a reference method to validate the accuracy of field-portable techniques like pXRF acs.orgresearchgate.netnih.gov. While ICP-MS measures total elemental concentrations, coupling it with chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC), allows for the speciation analysis of elements like chromium, distinguishing between different oxidation states (e.g., Cr(III) and Cr(VI)) researchgate.netresearchgate.netlcms.czacs.org. This speciation capability is critical as the toxicity and environmental impact of chromium depend heavily on its chemical form.
Table 4: ICP-MS Detection Capabilities and Applications
| Analyte | Matrix Type | Detection Limit (typical) | Application | Reference(s) |
| Lead (Pb) | Spices | 0.001 mg/kg | Quantifying Pb adulteration, validation of pXRF | acs.orgresearchgate.netnih.gov |
| Chromium (Cr) | Water | 0.005 µg/L (Cr(III)) | Speciation analysis (when coupled with chromatography), environmental monitoring | lcms.cz |
| Chromium (Cr) | Soil, Sediment, Fish | Varies (mg/kg or µg/L) | Elemental analysis, environmental contamination assessment | researchgate.netneu.edu.tr |
| Lead (Pb) | Environmental Samples (Soil, Water, Dust) | pg/L to µg/L | Trace element analysis, environmental monitoring | researchgate.netspectroscopyonline.com |
Compound Name List:
this compound (PbCrO₄)
Chrome Yellow
Red lead (Pb₃O₄)
White lead
Massicot (PbO)
Vermilion (HgS)
Ultramarine blue
Chrome green
Conichalcite
Emerald green
Cinnabar (HgS)
Covellite (CuS)
Electrochemical Sensor Development
Electrochemical sensors offer a promising avenue for the sensitive and selective detection of heavy metal ions, including those associated with this compound. These sensors operate by converting chemical information into an electrical signal, often through redox reactions occurring at a modified electrode surface. Nanomaterials, such as graphene, carbon nanotubes, and metal nanoparticles, are frequently integrated into electrode designs to enhance conductivity, catalytic properties, and surface area, thereby improving electrochemical performance acs.orgmdpi.compreprints.orgmdpi.com.
Research has focused on developing portable electrochemical systems for on-site detection. For instance, bismuth-film-modified glassy carbon electrodes have been employed in portable potentiostat systems utilizing square-wave anodic stripping voltammetry (SWASV) for the detection of lead (Pb(II)) and cadmium (Cd(II)) in soil extracts researchgate.net. These systems often incorporate custom software for automatic peak identification and calculation, allowing for use by non-specialist personnel researchgate.net. Similarly, sensors utilizing self-assembled monolayers on mesoporous supports (SAMMS) and carbon nanotubes have been developed for lead detection, demonstrating detection limits as low as 2 ppb in groundwater, which is better than the U.S. EPA action level nih.gov. These advancements highlight the potential of electrochemical sensors for accurate, reproducible, and sensitive lead detection in complex matrices mdpi.comnih.gov.
Capillary Ion Electrophoresis in Chromium Speciation
Capillary Ion Electrophoresis (CIE) is a powerful separation technique that can differentiate between various chromium species, which is critical for assessing the toxicity associated with this compound. CIE separates analytes based on their charge and size in an electric field within a narrow capillary kirj.eenih.govresearchgate.net. Coupled with sensitive detection methods like UV-Vis spectrophotometry or atomic absorption spectrometry, CIE allows for the speciation of chromium, distinguishing between the more toxic hexavalent chromium (Cr(VI)) and the less toxic trivalent chromium (Cr(III)) kirj.eenih.gov.
One approach involves using a dual opposite end injection (DOI) principle with contactless conductometric detection, achieving separation of Cr(III) and Cr(VI) in under 4 minutes nih.gov. This method has shown good agreement with established spectrophotometric methods and other elemental analysis techniques nih.gov. Another strategy employs in-capillary derivatization with 1,5-diphenylcarbazide (B1670730) (DPC) followed by oxidation of Cr(III) to Cr(VI) using Ce(IV). This electrophoretically mediated microanalysis (EMMA) allows for the quantification of both species nih.gov. Detection limits for Cr(III) and Cr(VI) have been reported as low as 10 and 39 µg/L, respectively, with good repeatability nih.gov.
Field-Deployable and Rapid Detection Technologies
The need for rapid, on-site analysis of this compound and its constituent elements has driven the development of field-deployable technologies. These methods aim to provide quick assessments without the need for extensive laboratory infrastructure.
Colorimetric Assays for Hexavalent Chromium
Colorimetric assays are widely used for the rapid detection of hexavalent chromium, serving as a proxy for this compound contamination. The most common method involves the reaction of Cr(VI) with 1,5-diphenylcarbazide (DPC) in an acidic solution, producing a characteristic reddish-purple color nih.govresearchcommons.orgcore.ac.uk. The intensity of this color is directly proportional to the concentration of Cr(VI) and can be quantified spectrophotometrically.
A study investigating lead adulteration in spices utilized a colorimetric test targeting hexavalent chromium using DPC nih.gov. This method showed color development when lead concentrations exceeded approximately 5–70 mg/kg in dried turmeric roots and 1000 mg/kg in spice powders, though it was ineffective for spice-salt mixtures nih.gov. Another study reported a direct UV-Vis spectrophotometric method for Cr(VI) analysis, noting that the Beer-Lambert law is respected for concentrations up to 100 mg/L at pH ≤ 6 (measured at 350 nm) and up to 25 mg/L at pH ≥ 8 (measured at 372 nm) amecj.comamecj.com. The DPC method's maximum absorbance peak for the hexavalent chromium complex is typically observed around 538.7 nm or 543 nm researchcommons.orgcore.ac.uk.
Sensor Development for Environmental Monitoring
Beyond electrochemical sensors, other portable sensor technologies are being developed for environmental monitoring of heavy metals. These include optical sensors based on fluorescence, colorimetric principles, surface-enhanced Raman spectroscopy, and plasmon resonance mdpi.comnih.gov. These sensors are designed for in-situ detection, offering advantages such as low cost, fast response times, and simplicity of operation mdpi.comnih.gov.
Wireless LC sensors fabricated on flexible substrates have been developed for heavy metal detection, capable of wirelessly transmitting concentration levels wmich.edu. These sensors can detect low concentrations of various heavy metal ions and are easily configured into portable systems for field measurements wmich.edu. Research also explores biopolymer-based electrochemical sensors, integrating materials like chitosan (B1678972) with nanomaterials to enhance sensitivity and selectivity for heavy metals like lead and chromium mdpi.compreprints.org.
Methodological Validation and Interlaboratory Comparisons
Ensuring the reliability and accuracy of analytical methods for this compound detection requires rigorous validation and interlaboratory comparisons. Method validation involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) nih.govoup.comeurachem.org.
Interlaboratory comparison studies are crucial for evaluating the reproducibility and comparability of results across different laboratories and methods nih.govnih.govinspq.qc.caoup.comeuropa.eu. These studies, often organized by reference laboratories, involve distributing test materials to participating labs, which then analyze them using their standard procedures europa.eu. For example, interlaboratory studies on heavy metals in biological matrices have shown that ICP-MS provides necessary sensitivity and good reproducibility, with HorRat values typically between 0.5–2.0 nih.gov. However, some studies have indicated significant interlaboratory variations for metals like lead, with coefficients of variation as high as 68% in clam tissue analysis nih.gov. Proficiency testing schemes, often accredited to ISO/IEC 17043, help participants assess their analytical performance inspq.qc.ca.
Validation protocols, such as those aligned with ICH Q2(R1) or specific environmental guidelines, are essential for establishing the fitness-for-purpose of analytical methods nih.govoup.comeurachem.org. These validation efforts ensure that the data generated are reliable for regulatory decision-making and environmental monitoring.
Historical and Contemporary Research on Lead Chromate Applications and Degradation
Pigment Research and Degradation in Cultural Heritage
Lead chromate (B82759), known colloquially as chrome yellow, was a popular pigment among 19th-century artists, including luminaries such as Vincent van Gogh, Georges Seurat, and J.M.W. Turner. esrf.fr Its vibrant yellow hue, however, has proven to be unstable over time, leading to significant challenges in the preservation of cultural heritage. Extensive research has been dedicated to understanding the degradation of this pigment in historical paintings.
Studies on "Chrome Yellow" Pigments in Historical Paintings
The use of chrome yellow pigments by artists of the late 19th century has been well-documented. esrf.fr Vincent van Gogh, in particular, famously utilized various shades of chrome yellow in many of his masterpieces, including his renowned "Sunflowers" series. wikipedia.orgmodernpaintdamageatlas.nl Scientific analyses of microsamples from his paintings have confirmed the presence of different forms of lead chromate, indicating that he and his contemporaries used a range of chrome yellow formulations. nih.gov These pigments are primarily lead(II) chromate (PbCrO₄), but can also be found as mixed-phase pigments, often co-precipitated with lead sulfate (B86663) (PbCr₁₋ₓSₓO₄) to achieve paler yellow shades. modernpaintdamageatlas.nlwikipedia.org
Studies on historical paint tubes and embedded paint microsamples from twelve of Van Gogh's paintings have revealed the use of different types of chrome yellow. nih.gov This variation in pigment composition is a critical factor in the differential degradation observed across various artworks, and even within a single painting. modernpaintdamageatlas.nl The darkening of these once-bright yellow passages to a dull brown is a widely observed phenomenon in many of Van Gogh's works. researchgate.netacs.org Research into historical pigment formulations, such as those from manufacturers like Winsor & Newton, has been crucial in reconstructing 19th-century artists' materials to better understand their aging properties. rsc.orgrsc.org
Mechanisms of Pigment Darkening and Chemical Alteration
The darkening of this compound pigments is primarily a result of a chemical reduction process. modernpaintdamageatlas.nl Scientific investigations have demonstrated that the hexavalent chromium (Cr(VI)) in the original this compound is reduced to trivalent chromium (Cr(III)). esrf.fracs.org This alteration is a photo-induced process that occurs on the surface of the paint layer. modernpaintdamageatlas.nl
Advanced spectroscopic analyses have identified the specific degradation products. The reduction of PbCrO₄ leads to the formation of chromium(III) oxide (Cr₂O₃), often in a hydrated form like viridian green (Cr₂O₃·2H₂O). esrf.fracs.orgnih.gov Other Cr(III) compounds, such as chromium(III) sulfates and organo-metal compounds, have also been detected in degraded paint layers. acs.orgnih.gov This chemical change from the bright yellow of Cr(VI) to the darker tones of Cr(III) compounds is the direct cause of the browning and darkening observed in historical paintings. phys.org Some research also suggests that changes in the physical crystal structure of the pigment particles, induced by light exposure, can contribute to the darkening by increasing light absorption. aip.org
Table 1: Key Chemical Reactions in this compound Degradation
| Reactant | Product(s) | Description of Transformation |
| This compound (PbCrO₄) | Chromium(III) Oxide (Cr₂O₃·2H₂O) | Reduction of Cr(VI) to Cr(III) upon light exposure, leading to darkening. |
| This compound (PbCrO₄) | Chromium(III) Sulfates (e.g., Cr₂(SO₄)₃) | Formation of chromium sulfates in the presence of sulfur compounds. |
Influence of Environmental Conditions (Light, Humidity) on Degradation
Environmental factors play a significant role in the degradation of this compound pigments. Light is the primary catalyst for the reduction of Cr(VI) to Cr(III). acs.org Studies on model paint samples have shown that irradiation with UV-visible, UV, or blue light is necessary to trigger the darkening process, while red light is insufficient. modernpaintdamageatlas.nl This explains why areas of paintings exposed to more light often show more severe degradation.
The degradation process is also influenced by other environmental conditions, such as relative humidity and exposure to atmospheric pollutants like sulfur dioxide. researchgate.net The presence of moisture can favor the formation of certain Cr(V) compounds, while light irradiation promotes the formation of Cr(III) species. researchgate.net The interaction between the pigment and the oil binder, as well as the presence of non-original surface coatings like varnishes, can also affect the degradation pathways. researchgate.netacs.orgnih.gov For instance, the application of a varnish can trap pollutants and moisture at the paint surface, potentially accelerating the alteration of the underlying chrome yellow.
Role of Sulfate Content and Crystalline Structure in Degradation Processes
Research has unequivocally shown that the chemical composition and crystalline structure of this compound pigments are critical to their stability. researchgate.netnih.gov Chrome yellows with a high sulfate content, specifically the lead sulfochromate form (PbCr₁₋ₓSₓO₄), are significantly more prone to darkening than pure this compound (PbCrO₄). modernpaintdamageatlas.nlphys.orgresearchgate.net
The crystalline structure, or polymorphic form, of the pigment is also a key factor. Lead sulfochromate pigments can exist in two main crystalline forms: monoclinic and orthorhombic. A profound darkening is observed in paint models made with PbCr₁₋ₓSₓO₄ that are rich in sulfate (where x ≥ 0.4) and have a higher percentage of the orthorhombic phase. researchgate.netnih.gov The monoclinic form of this compound is considered to be much more lightfast. modernpaintdamageatlas.nl The higher solubility of the orthorhombic, sulfate-rich pigments is thought to contribute to their greater tendency for degradation. researchgate.netresearchgate.net Therefore, the presence of both high sulfate content and an orthorhombic crystal structure creates a less stable pigment that is more susceptible to photo-reduction. modernpaintdamageatlas.nlrsc.org
Table 2: Factors Influencing this compound Pigment Stability
| Factor | High Stability | Low Stability (Prone to Darkening) |
| Sulfate Content | Low to none (Pure PbCrO₄) | High (PbCr₁₋ₓSₓO₄ with x ≥ 0.4) |
| Crystalline Structure | Monoclinic | Orthorhombic |
Research into this compound as an Adulterant
Beyond its use in art, this compound has also been the subject of research due to its use as an adulterant, particularly in food products. Its bright yellow color and low cost have made it an attractive but dangerous additive to enhance the color of spices like turmeric. wur.nl
Research has focused on developing methods for the rapid detection of this compound in food products to protect consumers from lead poisoning. wur.nl Studies have systematically assessed the extent of this adulteration in various regions, particularly in South Asia, where turmeric is a dietary staple. nih.gov Samples collected from markets in India, Pakistan, Sri Lanka, and Nepal have been analyzed for lead and chromium concentrations. nih.gov The presence of a lead-to-chromium molar ratio near 1:1 is indicative of this compound adulteration. nih.gov
This research has highlighted dangerously high levels of lead in some turmeric samples, leading to projections of significantly elevated blood lead levels in children. nih.gov These findings have spurred calls for urgent action to eliminate the practice of adding this compound to the turmeric supply chain through policy enforcement and public awareness campaigns. nih.govnih.gov Analytical techniques such as Raman spectroscopy and X-ray powder diffraction are being investigated and refined for the rapid screening of turmeric powder for this compound, providing crucial tools for food safety monitoring. wur.nlsemanticscholar.org
Detection and Quantification in Foodstuffs (e.g., Turmeric)
The illegal adulteration of spices, particularly turmeric, with this compound to enhance its yellow color is a significant public health concern. Researchers have developed various analytical methods to detect and quantify this hazardous substance in foodstuffs.
Several spectroscopic and spectrometric techniques have been effectively employed for this purpose. Fourier transform-Raman (FT-Raman) spectroscopy has been investigated as a rapid screening method. researchgate.netwur.nl Studies have shown that it can detect this compound in turmeric powder at concentrations of 0.5% and higher. wur.nl The limit of detection (LOD) for FT-Raman spectroscopy has been reported to be between 0.5% and 0.6%. researchgate.netwur.nl
Portable X-ray fluorescence (pXRF) analysis is another field-deployable technique that has been successfully used to detect lead in spices. nih.govepfl.ch This method can provide rapid, on-site screening of large quantities of products. For spice powders, pXRF has a detection limit of 2 mg Pb/kg. nih.govepfl.ch Furthermore, the molar ratio of lead to chromium can be analyzed to specifically identify this compound as the adulterant. A molar ratio of approximately 1:1 is indicative of this compound adulteration. nih.govnih.gov
X-ray powder diffraction (XRD) is a laboratory-based method that can also be used for the direct detection of this compound in turmeric powder, with a reported limit of detection of 0.5%. researchgate.net Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive laboratory technique used for the precise quantification of lead and other elements in food samples. nih.gov
Research studies have revealed alarming levels of this compound in some turmeric samples. For instance, a study in Bangladesh found lead concentrations as high as 1,152 micrograms per gram (µg/g). medicalnewstoday.com Another study across several South Asian countries reported turmeric lead levels exceeding 1000 μg/g in some areas. nih.govstanford.edu
| Detection Method | Limit of Detection (LOD) | Key Findings |
|---|---|---|
| FT-Raman Spectroscopy | 0.5% - 0.6% | Promising for rapid screening of this compound at concentrations over 0.5%. researchgate.netwur.nl |
| Portable X-ray Fluorescence (pXRF) | 2 mg Pb/kg for spice powders | Effective for field screening and can be used to analyze the Pb/Cr molar ratio. nih.govepfl.ch |
| X-ray Powder Diffraction (XRD) | 0.5% | A laboratory method for direct detection of the PbCrO₄ phase. researchgate.net |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Highly sensitive | Used for precise quantification of lead concentrations in a laboratory setting. nih.gov |
Health Risks Associated with Adulterated Products
The consumption of food products adulterated with this compound poses severe health risks due to the toxicity of both lead and hexavalent chromium. Lead is a potent neurotoxin, and there is no known safe level of exposure. medicalnewstoday.comipen.org Ingestion of lead can lead to a range of adverse health effects, particularly in children, who are more vulnerable to its toxic effects. nih.gov
Health risks associated with lead exposure from adulterated turmeric include:
Neurological Effects: Lead can cause cognitive defects, reduced intelligence, decreased attention span, and developmental delays in children. medicalnewstoday.comipen.orgnih.gov
Organ Damage: Chronic exposure to lead can result in damage to the kidneys, cardiovascular system (including hypertension), and reproductive organs. nih.govcanada.cacanada.ca
Anemia and Immunotoxicity: Lead can interfere with the production of red blood cells, leading to anemia, and can also have toxic effects on the immune system. canada.cacanada.ca
Hexavalent chromium, a component of this compound, is a known carcinogen. canada.cacanada.ca Ingesting this form of chromium can also lead to gastrointestinal, respiratory, and neurological issues. canada.cacanada.ca The combination of these toxic elements in this compound makes its presence in the food supply a serious public health threat.
| Location of Study | Maximum Lead Concentration Detected | Reference |
|---|---|---|
| Bangladesh | 1,152 µg/g | medicalnewstoday.com |
| South Asia (various countries) | > 1000 µg/g | nih.govstanford.edu |
| Bangladesh (Rural) | up to 483 ppm | nih.gov |
| Bangladesh (Local Markets) | up to 182 ppm in dry roots | nih.gov |
Industrial and Material Science Research Applications (Past and Present)
Beyond its illicit use as a food adulterant, this compound has a long history of legitimate industrial applications, primarily as a pigment. Research in material science has focused on its performance, stability, and potential modifications to enhance its properties.
Historical Use in Paints, Coatings, and Plastics
This compound, commercially known as chrome yellow, has been used as a pigment for centuries. ssventerprises.in Its popularity stemmed from its bright, opaque yellow color, excellent hiding power, and resistance to fading. ssventerprises.in It was widely used in a variety of products:
Paints and Coatings: this compound was a common component in oil-based paints for both artistic and household use. wikipedia.org It was valued for its ability to accelerate drying, increase durability, and resist moisture, which helped to prevent corrosion on metal surfaces. ssventerprises.inwikipedia.org While its use in household paints has been banned in many countries since the late 20th century due to its toxicity, it may still be found in some industrial coatings, marine paints, and road marking paints. wikipedia.orgipen.orgprontopaints.co.uk
Plastics: this compound has been used as a colorant in various plastics, including polyvinyl chloride (PVC), polyethylene, and polyesters, to impart a vibrant yellow color. ssventerprises.inresearchgate.net The voluntary replacement of lead stabilizers in PVC was completed in the EU in 2015. leadsafeworld.com
Printing Inks: The compound was also utilized in the manufacturing of printing inks to enhance color vibrancy and durability. ssventerprises.in
The recognition of the health hazards associated with lead led to a significant decline in the use of this compound in consumer products. Regulations were established in many countries throughout the 20th and early 21st centuries to prohibit or restrict its use, particularly in items that children might come into contact with. wikipedia.orgleadsafeworld.com
Studies on Performance and Stability in Material Science
Research in material science has explored the performance and stability of this compound, particularly concerning its degradation and methods to improve its durability. A notable area of study has been the darkening of chrome yellow pigments in historical paintings, such as those by Vincent van Gogh. nih.govresearchgate.net This degradation is understood to be a photochemical process where the this compound is reduced, causing the yellow color to darken. nih.govresearchgate.net These studies have employed advanced spectromicroscopic methods to understand the chemical changes occurring in the pigment over time. nih.govresearchgate.netresearchgate.net
In industrial applications, efforts have been made to improve the thermal and chemical stability of this compound pigments. One approach has been the encapsulation of pigment particles with a coating of dense, amorphous silica, with or without alumina. google.comgoogle.com This coating was found to improve the pigment's resistance to darkening when exposed to high temperatures during the processing of thermoplastic resins. google.comgoogle.com
More recent research has also investigated the leaching of lead and chromium from this compound-pigmented microplastics. researchgate.net Studies have shown that aging of these microplastics can lead to surface cracks and fragmentation, which promotes the release of the this compound pigment, particularly under acidic conditions. researchgate.net This highlights the environmental concerns associated with the degradation of plastics containing this toxic compound.
Risk Assessment and Policy Frameworks in Lead Chromate Management
Methodologies for Lead Chromate (B82759) Risk Assessment
Effective management of lead chromate relies on comprehensive risk assessment, employing a combination of qualitative and quantitative approaches to identify hazards, characterize exposures, and evaluate potential adverse effects.
Qualitative and Quantitative Risk Analysis Approaches
Risk assessment for this compound involves methodologies designed to understand the likelihood and severity of harm.
Qualitative Risk Analysis: This approach often involves expert judgment and descriptive methods to categorize risks. For instance, the detection of hexavalent chromium [Cr(VI)] using a diphenylcarbazide (DPC) reagent serves as a qualitative indicator, acting as a proxy for this compound (PbCrO₄) adulteration in various products, such as spices who.intcgdev.org. This method is valuable for initial screening and hazard identification.
Quantitative Risk Analysis: This entails the numerical estimation of risk, often through the measurement of exposure levels and the application of dose-response models. Techniques like portable X-ray fluorescence (pXRF) and inductively coupled plasma mass spectrometry (ICP-MS) are employed for quantifying lead and chromium concentrations in samples who.intcgdev.orgunep.org. Environmental Health Risk Analysis (EHRA) frameworks, which may involve calculating Risk Quotients (RQ) and Excess Cancer Risk (ECR), are used to quantify potential health impacts from environmental exposures europa.eu. The Codex Alimentarius Commission's framework, encompassing hazard identification, hazard characterization, exposure assessment, and risk characterization, provides a structured approach, particularly for food safety dspace.unza.zm. Scientific committees like the Scientific Committee on Occupational Exposure Limits (SCOEL) evaluate data to derive health-based occupational exposure limits (OELs) europa.eu.
Frameworks for Hazard Identification and Exposure Assessment
Several frameworks guide the identification of this compound's hazards and the assessment of exposure.
Hazard Identification: this compound is classified as a hazardous substance, recognized as a carcinogen, nephrotoxic agent, and a reproductive toxicant due to its lead and hexavalent chromium components nj.govtennessee.edutaylorandfrancis.comeuropa.euindustrialchemicals.gov.au. It is associated with significant health risks, including damage to the nervous system, kidneys, and reproductive organs.
Exposure Assessment Frameworks:
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): This European Union framework mandates the assessment of chemicals like this compound, which is identified as a substance of very high concern (SVHC) and is subject to authorization for specific uses who.inteuropa.eueuropa.eutoxicslink.orgspeciation.net.
Inventory Multi-tiered Assessment and Prioritisation (IMAP): This Australian framework assesses chemicals based on their potential human health and environmental impacts, categorizing them into tiers for assessment effort industrialchemicals.gov.auindustrialchemicals.gov.auindustrialchemicals.gov.au.
Rotterdam Convention: This international treaty aims to manage the global trade of hazardous chemicals through a Prior Informed Consent (PIC) procedure. Nominations are underway to list lead chromates, which would require exporting countries to obtain explicit consent from importing countries before trade cgdev.orgipen.orgipen.orgipen.orgipen.org.
Occupational Safety and Health Administration (OSHA) Standards: In the United States, OSHA has established specific standards for lead (29 CFR 1910.1025) and Chromium (VI) (29 CFR 1910.1026), which include permissible exposure limits (PELs) and requirements for medical surveillance and exposure monitoring nj.govtennessee.eduipen.orgnih.govcdc.gov.
Occupational Exposure Research and Control Measures
Understanding and mitigating occupational exposure to this compound in industrial settings is critical.
Exposure Pathways and Monitoring in Industrial Settings
This compound is encountered in various industrial processes, leading to potential exposure through multiple pathways.
Industrial Uses and Exposure Pathways: this compound is used as a pigment in paints (including industrial coatings and road markings), plastics, rubber, ceramics, and in the manufacture of pyrotechnic delay devices nj.govtennessee.edutaylorandfrancis.comtoxicslink.orgipen.orgeuropa.eu. A significant exposure pathway also exists through the adulteration of spices, such as turmeric, to enhance color who.intunep.orgindustrialchemicals.gov.austanford.edu. Workers can be exposed via inhalation of dust and fumes, dermal contact, and accidental ingestion.
Monitoring Methods: Occupational exposure is monitored through various techniques. Air monitoring, employing methods like NIOSH Method 7600 for hexavalent chromium and NIOSH Method 7300 for total metals, is crucial ipen.orgleadsafeworld.com. Blood Lead Levels (BLLs) are a key biological indicator of lead exposure, with established action levels and recommended limits unep.orgnj.govtoxicslink.orgnih.govcdc.gov. Wipe sampling can assess surface contamination, and analytical methods like ICP-MS/OES and pXRF provide quantitative data on lead and chromium levels who.intcgdev.orgunep.org.
Table 1: Occupational Exposure Limits for Lead and Chromium Compounds
| Substance/Metal | Agency | Limit Type | Value (mg/m³) | Notes |
| Lead (as Pb) | OSHA | PEL (TWA) | 0.05 | 8-hour Time-Weighted Average |
| Lead (as Pb) | NIOSH | REL (TWA) | 0.05 | 10-hour Time-Weighted Average |
| Lead (as Pb) | ACGIH | TLV (TWA) | 0.05 | 8-hour Time-Weighted Average |
| Chromium (VI) | OSHA | PEL (TWA) | 0.1 | As CrO₃ |
| Chromium (VI) | NIOSH | REL | 1 | Potential occupational carcinogen |
| Chromium (VI) | ACGIH | TLV | 0.005 (inhalable) | Confirmed human carcinogen |
Note: PEL = Permissible Exposure Limit, REL = Recommended Exposure Limit, TLV = Threshold Limit Value, TWA = Time-Weighted Average. Values are indicative and may vary based on specific regulations and updates.
Development of Control Strategies and Best Practices
A hierarchy of controls is employed to minimize occupational exposure to this compound.
Hierarchy of Controls: This includes substitution with less hazardous alternatives, engineering controls such as local exhaust ventilation, closed systems, and automation to isolate workers from the hazard. Administrative controls , including work practice modifications, employee training, and hygiene protocols, are also vital. Personal Protective Equipment (PPE) , such as respirators, gloves, and protective clothing, serves as the final layer of defense toxicslink.orgspeciation.netipen.orgeuropa.euleadsafeworld.comclientearth.org.
Best Practices: Key practices include minimizing manual handling, reducing dust and aerosol generation, regular cleaning of work areas using HEPA-filter vacuums, proper storage, and ensuring adequate ventilation. Obtaining special instructions before use and adhering to strict hygiene measures, such as washing hands before eating or smoking, are essential toxicslink.orgspeciation.netipen.orgeuropa.euclientearth.org. The development and adoption of safer alternatives to this compound pigments are ongoing efforts to reduce reliance on this hazardous substance cgdev.orgtaylorandfrancis.comspeciation.netipen.orgipen.orgcdhfinechemical.comclientearth.org.
Regulatory Science and Policy Development
Regulatory science and policy development aim to control this compound's risks through legislation, standards, and international agreements.
Regulatory Frameworks:
European Union: Lead chromates are subject to REACH regulations, identified as substances of very high concern (SVHC) and requiring authorization for use who.inteuropa.eueuropa.eutoxicslink.orgspeciation.net. Restrictions also exist under directives like RoHS (Restriction of Hazardous Substances) for electronic equipment leadsafeworld.com.
International Agreements: The Rotterdam Convention is a key international treaty that governs the trade of hazardous chemicals, with lead chromates being considered for inclusion under its Prior Informed Consent (PIC) procedure cgdev.orgipen.orgipen.orgipen.orgipen.org.
National Regulations: Many countries have implemented national laws and standards to control lead in paint, food, and occupational settings. These include OSHA standards in the US, and various national regulations that set limits for lead and chromium in workplace air and consumer products who.intunep.orgtennessee.edutoxicslink.orgindustrialchemicals.gov.auipen.orgipen.orgstanford.eduleadsafeworld.comcgdev.orgworksafebc.compahleindia.org. For example, many countries have banned lead paint or restricted lead content to very low levels, often below 90 ppm who.intipen.orgleadsafeworld.com.
Policy Drivers and Actions: Policy development is driven by the need to protect public health, particularly children, from the neurotoxic and carcinogenic effects of lead and hexavalent chromium. This includes phasing out lead in petrol and paint, regulating this compound in industrial applications, and addressing its presence in food products unep.orgeuropa.euipen.orgstanford.eduleadsafeworld.comoxfordleadsymposium.info. Ongoing monitoring, enforcement of existing regulations, and international cooperation are crucial for effective lead management.
Computational and Theoretical Investigations of Lead Chromate
Density Functional Theory (DFT) and Ab Initio Studies
Density Functional Theory (DFT) and ab initio calculations are fundamental tools for predicting and understanding the properties of materials like lead chromate (B82759) at an atomic level. These methods allow researchers to explore electronic structure, bonding, and predict responses to external stimuli such as pressure or light.
DFT and ab initio studies have been instrumental in characterizing the crystal structure and electronic properties of lead chromate. The stable form of this compound is monoclinic, with a monazite-type structure acs.orgresearchgate.net. Calculations have refined the understanding of its unit-cell parameters and atomic positions. For instance, ab initio calculations have provided lattice parameters for monoclinic PbCrO₄, such as a = 7.29 Å, b = 7.60 Å, c = 6.90 Å, and β = 102.91° researchgate.net. Other studies report slightly different values, for example, a = 7.12 Å, b = 7.44 Å, c = 6.8 Å, with β = 102.4° researchgate.net.
These theoretical investigations reveal that this compound is an indirect-gap semiconductor researchgate.netresearchgate.netrsc.orgnih.gov. The valence band maximum (VBM) is primarily derived from oxygen 2p states, while the conduction band minimum (CBM) is mainly composed of chromium 3d states researchgate.netresearchgate.net. Lead 6s states contribute to a lesser extent to the conduction band researchgate.netresearchgate.net. The inclusion of spin-orbit coupling (SOC) in calculations has shown a moderate involvement of lead atoms in the band edges, leading to a slight decrease in the computed band gap rsc.org.
Table 1: Key Structural Parameters of Monoclinic this compound (PbCrO₄)
| Parameter | Value (Å or °) | Reference |
| Lattice a | 7.29 | researchgate.net |
| Lattice b | 7.60 | researchgate.net |
| Lattice c | 6.90 | researchgate.net |
| Lattice β | 102.91° | researchgate.net |
| Lattice a | 7.12 | researchgate.net |
| Lattice b | 7.44 | researchgate.net |
| Lattice c | 6.8 | researchgate.net |
| Lattice β | 102.4° | researchgate.net |
The band gap of this compound is a crucial property influencing its optical behavior and photoactivity. DFT calculations consistently predict this compound to be a semiconductor with an indirect band gap. Various studies report calculated band gap values that are generally underestimated compared to experimental values, a known limitation of standard DFT approximations researchgate.netresearchgate.netrsc.org.
Band Gap Values:
Calculated indirect band gap values range from 1.62 eV researchgate.net to 1.73 eV (SR-DFT) and 1.65 eV (SOC-DFT) rsc.org.
One study reported a calculated band gap of 2.05 eV, which was a slight underestimation of the measured ~2.25 eV researchgate.net.
Another calculation yielded an indirect band gap of 1.62 eV, approximately 0.50 eV lower than the experimental value of 2.12 eV researchgate.net.
The G₀W₀ method, a more advanced approach, predicted a quasi-particle band gap of 2.29 eV for pristine PbCrO₄, showing good agreement with experimental values rsc.org.
Optical Properties: Theoretical studies correlate the electronic band structure with optical properties. The absorption spectrum of this compound shows strong absorption in the visible light region, contributing to its yellow color researchgate.net. Studies on sulfur-doped this compound (PbCr₁₋ₓSₓO₄) indicate that increasing sulfur content leads to an increase in the band gap rsc.orguantwerpen.beresearchgate.netnih.gov. This band gap widening, along with changes in absorption and reflection coefficients, is theorized to influence the generation of electron-hole pairs under illumination, impacting the pigment's photoactivity and degradation uantwerpen.beresearchgate.netnih.gov. For example, the band gap of sulfur-rich orthorhombic phases is generally larger than that of monoclinic phases nih.gov.
Table 2: Calculated Band Gaps of this compound (PbCrO₄) using Different Methods
| Method/Functional | Band Gap (eV) | Notes | Reference |
| PBE | ~1.73 | Indirect, SR-DFT | rsc.org |
| PBE | ~1.65 | Indirect, SOC-DFT | rsc.org |
| PBE | 1.62 | Indirect, underestimation compared to experiment (2.12 eV) | researchgate.net |
| PBE | 2.05 | Slight underestimation of experimental (~2.25 eV) | researchgate.net |
| G₀W₀ | 2.29 | Quasi-particle gap, good agreement with experiment | rsc.org |
Computational studies offer insights into the degradation mechanisms of this compound, particularly in the context of its use as a pigment in artworks. The darkening of chrome yellow pigments, especially sulfur-rich variants (PbCr₁₋ₓSₓO₄), has been linked to photoactivated processes rsc.orgnih.gov.
Sulfur Doping and Instability: DFT calculations on PbCr₁₋ₓSₓO₄ solid solutions suggest that these materials tend to be unstable and prone to segregation into parent PbCrO₄ and PbSO₄ phases rsc.orgnih.gov. This segregation, particularly the formation of lead sulfate (B86663) phases that absorb UV light, is proposed to provide the energy for the subsequent reduction of chromate ions (Cr(VI)) to greenish chromic oxide (Cr(III)) rsc.orgnih.gov. While increasing sulfur content generally increases the band gap, it also enhances photoactivity and the tendency for Cr reduction uantwerpen.beresearchgate.netnih.gov. The orthorhombic phase, often associated with higher sulfur content, is found to be less stable and more prone to degradation than the monoclinic phase nih.gov.
Phase Transitions under Pressure: Theoretical investigations, often coupled with experimental X-ray diffraction, have explored this compound's behavior under high pressure. DFT calculations have been used to understand structural transitions. For example, a monoclinic-to-tetragonal phase transition was predicted and studied at around 4.5 GPa acs.orgnih.gov. Another study found a transition from a monoclinic monazite-type structure to a novel monoclinic AgMnO₄-type polymorph at 8.5 GPa, which was predicted to lead to a band gap collapse and subsequent metallization at much higher pressures (44.2 GPa) hpstar.ac.cnacs.orgnih.govfigshare.com. These studies highlight how structural changes can significantly alter electronic properties.
Quantum Chemistry Calculations in Adsorption Mechanisms
While the provided search results focus heavily on DFT for bulk properties and degradation, general quantum chemistry calculations are foundational for understanding interactions at surfaces or between molecules, which could be relevant for adsorption mechanisms. However, specific detailed findings on this compound adsorption mechanisms derived from quantum chemistry calculations are not explicitly detailed in the provided snippets. The general application of quantum chemistry in studying electronic structure and predicting properties, as seen in DFT studies, forms the basis for understanding potential adsorption phenomena.
Compound Name Table:
this compound (PbCrO₄)
Lead sulfate (PbSO₄)
Chromic oxide (Cr₂O₃)
Calcium sulfide (B99878) (CaS)
Bismuth vanadate (B1173111) (BiVO₄)
Strontium chromate (SrCrO₄)
Strontium selenate (B1209512) (SrSeO₄)
Lead selenate (PbSeO₄)
Magnesium sulfate (MgSO₄)
Iron tungstate (B81510) (FeWO₄)
Calcium tungstate (CaWO₄)
Barium tungstate (BaWO₄)
Lead tungstate (PbWO₄)
Europium tungstate (EuWO₄)
Strontium molybdate (B1676688) (SrMoO₄)
Europium molybdate (EuMoO₄)
Zinc tungstate (ZnWO₄)
Cadmium tungstate (CdWO₄)
Manganese tungstate (MnWO₄)
Cobalt tungstate (CoWO₄)
Iron(III) iodate (B108269) (Fe(IO₃)₃)
Indium tantalate (InTaO₄)
Cesium zinc chloride (Cs₂ZnCl₄)
Future Directions and Emerging Research Avenues
Enhanced Global Surveillance and Monitoring StrategiesThere is a growing emphasis on strengthening global surveillance and monitoring strategies to track and mitigate lead exposure. Initiatives like the Global Alliance to Eliminate Lead Paint aim to raise awareness, promote national regulatory frameworks, and catalyze the design and implementation of prevention programswho.intwho.int. Comprehensive blood lead testing across nations is advocated to better understand the burden of lead exposure and identify key sourcesbmuv.de. Collaborative actions on lead contamination in products, such as spices, have demonstrated success in achieving significant reductions in lead chromate (B82759) contaminationbmuv.de. Furthermore, research is exploring the development of rapid, field-appropriate measurement techniques for detecting lead in humans and the environment, moving towards a lead-free worldstanford.edu.
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Q & A
Q. What experimental parameters are critical for optimizing lead chromate (PbCrO₄) nanoparticle synthesis via co-precipitation?
Methodological Answer: Key parameters include pH control (affects particle aggregation), reaction temperature (influences nucleation rate), and precursor concentration (Pb²⁺:CrO₄²⁻ molar ratio). For reproducibility, use standardized protocols for reagent addition (e.g., dropwise under stirring) and aging time. Characterization via dynamic light scattering (DLS) and transmission electron microscopy (TEM) is recommended to assess particle size distribution . Monoclinic structure validation requires X-ray diffraction (XRD) .
Q. How can researchers characterize the solubility of this compound for environmental risk assessments?
Methodological Answer: Follow ISO 3711:1990 protocols: Mix this compound with 0.07M HCl (1:1000 ratio), stir at 23°C ± 2°C for 1 hour, and quantify dissolved Pb²⁺/Cr⁶⁺ using inductively coupled plasma mass spectrometry (ICP-MS). Insoluble this compound (<5% solubility) may still pose risks due to particulate leaching in acidic environments .
Q. What structural analysis techniques are essential for confirming this compound’s monazite-type monoclinic structure?
Methodological Answer: Combine XRD for crystallographic phase identification (space group P2₁/n) with Raman spectroscopy to detect CrO₄²⁻ tetrahedral vibrations (~840 cm⁻¹). Pair with density functional theory (DFT) simulations to validate edge/corner-sharing arrangements of PbO₉ polyhedra and CrO₄ tetrahedra .
Advanced Research Questions
Q. How do lead (Pb²⁺) and chromium (Cr⁶⁺) ions differentially contribute to this compound’s cytotoxicity in cross-species models?
Methodological Answer: Quantify intracellular Pb²⁺/Cr⁶⁺ uptake using synchrotron X-ray fluorescence (SXRF) or ion chromatography. Compare cytotoxicity via MTT assays in human vs. non-human cells (e.g., right whale lung cells). Note species-specific differences: Human cells show limited Pb²⁺ uptake, whereas Pb²⁺ enhances Cr⁶⁺ toxicity in cetacean models. Control for exposure duration and particulate vs. soluble forms .
Q. How should researchers address contradictions in epidemiological data linking this compound to lung cancer?
Methodological Answer: Reconcile confounding factors: (1) Historical exposure misclassification (e.g., Factory C, 1946–60 data ); (2) Co-exposure to other carcinogens (e.g., zinc chromate); (3) Dose-response thresholds. Use case-control studies with stratified analysis by job role and airborne particulate monitoring. Validate findings via in vitro models simulating occupational exposure levels .
Q. What methodologies improve detection of this compound in environmental matrices with high interference?
Methodological Answer: Employ sequential extraction (e.g., BCR method) to isolate PbCrO₄ from soils/sediments. Couple with hyphenated techniques like LC-ICP-MS for speciation analysis. For microplastic-associated PbCrO₄, use micro-FTIR mapping. Validate recovery rates via spike-and-recovery experiments in representative matrices (e.g., urban dust, marine samples) .
Methodological Standards & Reproducibility
- Data Reporting : Adhere to IUPAC guidelines for symbols/units. Explain all abbreviations in figure captions .
- Reproducibility : Document synthesis conditions (e.g., stirring speed, filtration methods) and raw data in supplemental materials. Share XRD/CIF files via repositories like Cambridge Structural Database .
- Ethical Compliance : Follow OSHA standards (29 CFR 1910.1025/1026) for handling PbCrO₄, including medical surveillance and exposure monitoring records .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
